5-Methoxyquinolin-1-ium-1-olate
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Overview
Description
5-Methoxyquinolin-1-ium-1-olate is a heterocyclic aromatic compound belonging to the quinoline family It is characterized by the presence of a methoxy group at the 5-position and an oxido group at the 1-position of the quinoline ring
Mechanism of Action
Target of Action
The primary target of 5-Methoxyquinoline 1-oxide is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .
Mode of Action
5-Methoxyquinoline 1-oxide interacts with EZH2, inhibiting its function. This interaction results in a decrease in the global H3K27me3 level in cells . The compound has been found to display an IC50 value of 1.2 μM against EZH2 .
Biochemical Pathways
The inhibition of ezh2 can affect various cellular processes, as ezh2 is involved in the methylation of histone h3, a process crucial for gene expression regulation .
Pharmacokinetics
The compound’s interaction with ezh2 and its subsequent effects on cellular processes suggest that it is able to penetrate cellular membranes and exert its effects intracellularly .
Result of Action
The inhibition of EZH2 by 5-Methoxyquinoline 1-oxide leads to a decrease in the global H3K27me3 level in cells . This can result in the derepression of genes that were previously silenced by EZH2, potentially leading to various cellular effects. The compound also shows good anti-viability activities against two tumor cell lines .
Action Environment
Like other quinoline derivatives, it may be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinolin-1-ium-1-olate typically involves the oxidation of 5-methoxyquinoline. One common method is the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to achieve the desired oxidation. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinolin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Peracids like peracetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Methoxyquinoline.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
5-Methoxyquinolin-1-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline N-oxide: Similar structure with the methoxy group at the 6-position.
8-Hydroxyquinoline N-oxide: Contains a hydroxyl group at the 8-position instead of a methoxy group.
Uniqueness
5-Methoxyquinolin-1-ium-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the oxido group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methoxy-1-oxidoquinolin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUCNALOFASLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=[N+]2[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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